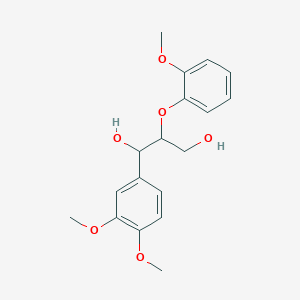

1-(3,4-Dimethoxyphenyl)-2-(2-methoxyphenoxy)propane-1,3-diol

Description

Properties

IUPAC Name |

1-(3,4-dimethoxyphenyl)-2-(2-methoxyphenoxy)propane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22O6/c1-21-13-6-4-5-7-15(13)24-17(11-19)18(20)12-8-9-14(22-2)16(10-12)23-3/h4-10,17-20H,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEWUCQVFAWBYOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(C(CO)OC2=CC=CC=C2OC)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50909458 | |

| Record name | 1-(3,4-Dimethoxyphenyl)-2-(2-methoxyphenoxy)propane-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50909458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10535-17-8 | |

| Record name | Adlerol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10535-17-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Veratrylglycerol-beta-guaiacyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010535178 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(3,4-Dimethoxyphenyl)-2-(2-methoxyphenoxy)propane-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50909458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(3,4-Dimethoxy-phenyl)-2-(2-methoxy-phenoxy)-propane-1,3-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 1-(3,4-Dimethoxyphenyl)-2-(2-methoxyphenoxy)propane-1,3-diol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted physical properties of the compound 1-(3,4-Dimethoxyphenyl)-2-(2-methoxyphenoxy)propane-1,3-diol. The information is compiled from various chemical databases and supplemented with generalized experimental protocols for its synthesis and characterization, designed to be a valuable resource for laboratory work and drug development endeavors.

I. Chemical Identity and Physical Properties

This compound, also known as veratrylglycerol-beta-guaiacyl ether, is a complex organic molecule.[1] Its structure is characterized by two substituted aromatic rings linked by a propanediol backbone. This compound is of interest in various fields, including lignin chemistry.[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₈H₂₂O₆ | [2][3] |

| Molecular Weight | 334.369 g/mol | [2] |

| CAS Number | 10535-17-8 | [2] |

| Appearance | White to light yellow crystalline solid | [1] |

| Melting Point | 97.5-98.5 °C | |

| Boiling Point | 530.7°C at 760 mmHg | |

| Density | 1.214 g/cm³ | |

| Flash Point | 274.8°C | |

| Vapor Pressure | 4.3E-12 mmHg at 25°C | |

| pKa | 13.13 ± 0.20 (Predicted) | |

| LogP | 2.18570 | |

| Hydrogen Bond Donor Count | 2 | |

| Hydrogen Bond Acceptor Count | 6 | |

| Rotatable Bond Count | 8 | |

| Exact Mass | 334.141638 g/mol | [3] |

| Complexity | 352 | [3] |

| Storage Temperature | Room Temperature, Sealed in Dry Conditions |

II. Experimental Protocols

A. Proposed Synthesis Protocol

The synthesis of this class of compounds often involves the condensation of a substituted benzaldehyde with a suitable partner, followed by reduction. A potential route could involve the reaction of 3,4-dimethoxybenzaldehyde with a derivative of 2-methoxyphenoxyacetic acid, followed by reduction steps to yield the final diol.

Materials:

-

3,4-Dimethoxybenzaldehyde

-

A suitable derivative of 2-methoxyphenoxyacetic acid

-

A strong base (e.g., Lithium diisopropylamide - LDA)

-

A reducing agent (e.g., Lithium aluminum hydride - LAH)

-

Anhydrous solvents (e.g., Tetrahydrofuran - THF)

-

Reagents for workup and purification (e.g., hydrochloric acid, ethyl acetate, silica gel)

Procedure:

-

Condensation Reaction: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), dissolve the 2-methoxyphenoxyacetic acid derivative in anhydrous THF. Cool the solution to -78°C. Slowly add a solution of LDA in THF and stir for 30 minutes. To this, add a solution of 3,4-dimethoxybenzaldehyde in anhydrous THF dropwise. Allow the reaction to proceed for several hours at -78°C, then slowly warm to room temperature.

-

Workup: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Reduction: Dissolve the crude product from the previous step in anhydrous THF and add it dropwise to a suspension of LAH in THF at 0°C. After the addition is complete, allow the mixture to stir at room temperature for several hours.

-

Final Workup and Purification: Carefully quench the reaction by the sequential addition of water and a sodium hydroxide solution. Filter the resulting mixture and extract the filtrate with ethyl acetate. The combined organic layers are then washed, dried, and concentrated. The crude product can be purified by column chromatography on silica gel to yield this compound.

B. Physical Property Determination Protocols

Standard laboratory procedures can be employed to verify the physical properties of the synthesized compound.

-

Melting Point: A small amount of the purified solid is packed into a capillary tube and placed in a melting point apparatus. The temperature at which the substance starts to melt and the temperature at which it becomes completely liquid are recorded as the melting range.[4][5]

-

Boiling Point: Due to the high boiling point, this would likely be determined under reduced pressure using a simple distillation apparatus. The temperature of the vapor is measured as it condenses.[4]

-

Solubility: The solubility can be qualitatively assessed by adding a small amount of the compound to various solvents (e.g., water, ethanol, acetone, hexane) in test tubes and observing its miscibility with vigorous stirring.[6][7][8]

C. Spectroscopic Characterization Protocol

To confirm the structure of the synthesized compound, the following spectroscopic analyses would be performed:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a high-field NMR spectrometer using a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The chemical shifts, coupling constants, and integration of the signals would be analyzed to confirm the connectivity and stereochemistry of the molecule.[9][10]

-

Infrared (IR) Spectroscopy: An IR spectrum would be obtained using a Fourier-transform infrared (FTIR) spectrometer. The presence of characteristic absorption bands for hydroxyl (-OH), ether (C-O-C), and aromatic (C=C) functional groups would be verified.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the compound, confirming its molecular formula.

III. Visualizations

A. Synthesis and Purification Workflow

Caption: A generalized workflow for the synthesis and purification of this compound.

B. Characterization Workflow

Caption: A standard workflow for the physical and spectroscopic characterization of a synthesized organic compound.

IV. Biological Activity

Currently, there is no publicly available information regarding the specific biological activities or the involvement of this compound in any signaling pathways. Its structural similarity to guaiacylglycerol-β-guaiacyl ether, a known lignin model compound, suggests its primary relevance in the context of biomass and wood chemistry research.[1] Further investigation is required to determine any potential pharmacological properties.

References

- 1. chembk.com [chembk.com]

- 2. This compound|lookchem [lookchem.com]

- 3. (1R,2S)-1-(3,4-dimethoxyphenyl)-2-(2-methoxyphenoxy)propane-1,3-diol | C18H22O6 | CID 929202 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. docsity.com [docsity.com]

- 6. scribd.com [scribd.com]

- 7. scribd.com [scribd.com]

- 8. amherst.edu [amherst.edu]

- 9. 1H NMR spectra of alkane-1,3-diols in benzene: GIAO/DFT shift calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Direct assignment of the relative configuration in acyclic 1,3-diols by 1H NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

Veratrylglycerol β-Guaiacyl Ether: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Veratrylglycerol β-guaiacyl ether, a key lignin model compound. Lignin, a complex aromatic biopolymer, is the second most abundant organic polymer on Earth and its degradation is a critical area of research in biofuels, biomass utilization, and drug delivery systems. Veratrylglycerol β-guaiacyl ether, representing the most common β-O-4 ether linkage in lignin, serves as an invaluable tool for studying the mechanisms of lignin depolymerization and the development of novel catalytic and enzymatic systems. This document details its chemical structure, physicochemical properties, experimental protocols for its synthesis and analysis, and its degradation pathways.

Core Chemical Structure and Properties

Veratrylglycerol β-guaiacyl ether, systematically named 1-(3,4-dimethoxyphenyl)-2-(2-methoxyphenoxy)propane-1,3-diol, is a well-defined molecule that encapsulates the characteristic β-O-4 ether linkage found in natural lignin.[1] Its structure consists of a veratrylglycerol unit linked to a guaiacyl unit through an ether bond at the β-position of the glycerol side chain.

Physicochemical and Structural Data

| Property | Value | Source |

| Molecular Formula | C₁₈H₂₂O₆ | [2] |

| Molecular Weight | 334.36 g/mol | [2] |

| IUPAC Name | This compound | |

| SMILES Notation | COc1ccc(cc1OC)C(O)C(O[c]2ccccc2OC)CO | |

| CAS Number | 10535-17-8 | |

| Melting Point | 97.5-98.5 °C | |

| Boiling Point | 530.7 ± 50.0 °C (Predicted) | |

| Appearance | White to light yellow crystalline solid | |

| Solubility | Low solubility in water; soluble in organic solvents such as methanol, ethanol, and dichloromethane. |

Degradation Pathway of Veratrylglycerol β-Guaiacyl Ether

The cleavage of the β-O-4 ether linkage in Veratrylglycerol β-guaiacyl ether is a key step in lignin depolymerization. This process can be achieved through various catalytic, enzymatic, and microbial methods, leading to a variety of smaller aromatic compounds. The following diagram illustrates a generalized degradation pathway.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, purification, and analysis of Veratrylglycerol β-guaiacyl ether.

Synthesis of Veratrylglycerol β-Guaiacyl Ether

A common synthetic route to Veratrylglycerol β-guaiacyl ether involves the reaction of acetoveratrone and guaiacol as starting materials. The following is a representative multi-step protocol:

-

Bromination of Acetoveratrone: Acetoveratrone is brominated using a suitable brominating agent (e.g., bromine in acetic acid or N-bromosuccinimide) to yield α-bromoacetoveratrone.

-

Etherification with Guaiacol: The α-bromoacetoveratrone is then reacted with guaiacol in the presence of a base (e.g., potassium carbonate) in a suitable solvent (e.g., acetone or DMF) to form the β-O-4 ether linkage, resulting in 1-(3,4-dimethoxyphenyl)-2-(2-methoxyphenoxy)ethan-1-one.

-

Hydroxymethylation: The resulting ketone is reacted with formaldehyde (e.g., paraformaldehyde) in the presence of a base to introduce the γ-hydroxyl group.

-

Reduction of the Ketone: The α-keto group is then reduced to a hydroxyl group using a reducing agent such as sodium borohydride in methanol to yield Veratrylglycerol β-guaiacyl ether.

Purification by Column Chromatography

The crude product from the synthesis is often a mixture of diastereomers (erythro and threo forms) and byproducts. Purification can be achieved by column chromatography on silica gel.

-

Column Preparation: A glass column is packed with silica gel (230-400 mesh) as a slurry in a non-polar solvent (e.g., hexane or a mixture of hexane and ethyl acetate).

-

Sample Loading: The crude product is dissolved in a minimal amount of a suitable solvent (e.g., dichloromethane) and loaded onto the top of the silica gel bed.

-

Elution: The column is eluted with a solvent gradient of increasing polarity, typically starting with a mixture of hexane and ethyl acetate and gradually increasing the proportion of ethyl acetate.

-

Fraction Collection: Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing the pure product.

-

Solvent Evaporation: The fractions containing the pure Veratrylglycerol β-guaiacyl ether are combined, and the solvent is removed under reduced pressure to yield the purified product.

Analytical Characterization

Quantitative NMR (qNMR) can be used to determine the purity of the synthesized compound.

-

Sample Preparation: An accurately weighed sample of Veratrylglycerol β-guaiacyl ether and an internal standard of known purity (e.g., maleic acid) are dissolved in a known volume of a deuterated solvent (e.g., DMSO-d₆).

-

Data Acquisition: A ¹H NMR spectrum is acquired with a sufficiently long relaxation delay (D1) to ensure full relaxation of all protons for accurate integration.

-

Data Analysis: The purity of the sample is calculated by comparing the integral of a well-resolved proton signal of Veratrylglycerol β-guaiacyl ether with the integral of a known proton signal of the internal standard.

HPLC is a versatile technique for the analysis of Veratrylglycerol β-guaiacyl ether and its degradation products.

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient elution is commonly employed using a mixture of two solvents, such as water (A) and acetonitrile (B), both often containing a small amount of an acid (e.g., 0.1% formic acid) to improve peak shape.

-

Gradient Program: A typical gradient might start with a low percentage of acetonitrile (e.g., 10%) and increase to a high percentage (e.g., 90%) over 20-30 minutes.

-

Detection: UV detection at a wavelength where the aromatic rings absorb (e.g., 280 nm) is common.

-

Quantification: Quantification is achieved by creating a calibration curve using standards of known concentrations.

GC-MS is a powerful tool for the identification and quantification of the volatile degradation products of Veratrylglycerol β-guaiacyl ether.

-

Derivatization: Due to its low volatility, Veratrylglycerol β-guaiacyl ether itself is not directly amenable to GC-MS. However, its smaller, more volatile degradation products can be analyzed directly. For the analysis of the intact molecule, derivatization (e.g., silylation) of the hydroxyl groups is necessary to increase volatility.

-

Column: A non-polar capillary column, such as a DB-5ms or HP-5ms, is commonly used.

-

Injector Temperature: Typically set around 250-280 °C.

-

Oven Temperature Program: A temperature gradient is used to separate the compounds. An example program could be: initial temperature of 50 °C, hold for 1 minute, then ramp at 10 °C/min to 280 °C, and hold for 5-10 minutes.[3]

-

Mass Spectrometer: Operated in electron ionization (EI) mode. The mass spectra obtained are compared with spectral libraries for compound identification.

-

Split Ratio: A split injection is often used to avoid overloading the column, with a typical split ratio of 50:1.[3]

Logical Workflow for Analysis

The following diagram outlines a typical workflow for the analysis of Veratrylglycerol β-guaiacyl ether and its degradation products.

References

An In-depth Technical Guide to 1-(3,4-Dimethoxyphenyl)-2-(2-methoxyphenoxy)propane-1,3-diol (CAS: 10535-17-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(3,4-Dimethoxyphenyl)-2-(2-methoxyphenoxy)propane-1,3-diol, also known by its synonym Veratrylglycerol β-guaiacyl ether, is a well-characterized organic compound with the CAS number 10535-17-8. Primarily utilized as a model compound in lignin chemistry, its structural features suggest potential for broader applications in pharmacological research. This technical guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, and an exploration of its current and potential future applications. While its biological activity in the context of drug development is not yet extensively studied, this document aims to provide a foundational resource for researchers interested in exploring its therapeutic potential.

Introduction

This compound is a key model compound representing the β-O-4 aryl ether linkage, which is the most abundant linkage in natural lignin.[1][2] Its study is crucial for understanding the complex structure of lignin and for developing efficient methods for biomass conversion.[1] Beyond its role in wood and biomass chemistry, its molecular structure, containing multiple methoxy and hydroxyl functional groups on a diarylpropane skeleton, presents an interesting scaffold for medicinal chemistry and drug discovery.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data has been compiled from various chemical databases and literature sources.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 10535-17-8 | [3] |

| Molecular Formula | C₁₈H₂₂O₆ | [4] |

| Molecular Weight | 334.36 g/mol | [4] |

| IUPAC Name | This compound | [5] |

| Synonyms | Veratrylglycerol β-guaiacyl ether, Adlerol | [3] |

| Appearance | White to light yellow crystalline solid | [6] |

| Melting Point | 97.5-98.5 °C | [3] |

| Boiling Point | 537 °C at 760 mmHg | [3] |

| Density | 1.214 g/cm³ | [3] |

| Solubility | Low solubility in water; soluble in methanol, ethanol, and dichloromethane. | [6] |

| XLogP3 | 2.2 | [3] |

Synthesis and Characterization

While various synthetic routes for related lignin model compounds exist, a detailed experimental protocol for the specific synthesis of this compound is outlined below, based on analogous preparations.

Experimental Protocol: Synthesis

A common approach to synthesizing β-O-4 lignin model compounds involves the condensation of a β-keto ether with an appropriate aromatic aldehyde, followed by reduction. A generalized synthetic workflow is presented in Figure 1.

Figure 1: Generalized synthetic workflow for this compound.

Materials:

-

3,4-Dimethoxyacetophenone

-

Bromine

-

Guaiacol

-

Potassium Carbonate (K₂CO₃)

-

Acetone

-

Sodium Borohydride (NaBH₄)

-

Methanol

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for elution

Procedure:

-

Synthesis of 2-bromo-1-(3,4-dimethoxyphenyl)ethanone: Dissolve 3,4-dimethoxyacetophenone in a suitable solvent like diethyl ether or dichloromethane. Cool the solution in an ice bath and add bromine dropwise with stirring. After the addition is complete, allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Quench the reaction with saturated aqueous NaHCO₃, separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the crude α-bromo ketone.

-

Synthesis of 1-(3,4-dimethoxyphenyl)-2-(2-methoxyphenoxy)ethanone: Dissolve the crude α-bromo ketone and guaiacol in acetone. Add anhydrous K₂CO₃ and reflux the mixture until the starting materials are consumed (monitored by TLC). Cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate. Dissolve the residue in DCM, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate to get the crude β-aryl ether ketone.

-

Synthesis of this compound: Dissolve the crude β-aryl ether ketone in methanol and cool the solution in an ice bath. Add NaBH₄ portion-wise with stirring. After the addition, allow the reaction to proceed at room temperature until the ketone is fully reduced (monitored by TLC). Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure and extract the aqueous residue with ethyl acetate. Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purification: Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield the pure this compound as a white to light yellow solid.

Characterization Data

The structural confirmation of the synthesized compound is typically achieved through spectroscopic methods.

Table 2: Spectroscopic Data for this compound

| Technique | Data | Reference |

| ¹³C NMR | A publicly available ¹³C NMR spectrum can be found on PubChem. | [5] |

| ¹H NMR | Detailed ¹H NMR data for the closely related guaiacylglycerol-β-guaiacyl ether is available in the literature and can be used for comparative analysis. | [7] |

| Mass Spectrometry | The exact mass is calculated to be 334.1416. | [3] |

Biological Activity and Potential Applications in Drug Development

Currently, there is a significant lack of published data on the specific pharmacological activities of this compound in the context of drug development. Its primary application remains as a model compound in lignin research.[6]

However, the structural motifs present in the molecule, such as the dimethoxyphenyl and guaiacyl groups, are found in various biologically active natural products and synthetic compounds. This suggests that the compound could be a starting point for the design and synthesis of novel therapeutic agents.

Areas for Future Investigation

Given the structural similarity to other bioactive molecules, future research could explore the following potential activities:

-

Antioxidant Activity: The phenolic hydroxyl group in the guaiacyl moiety could impart radical scavenging properties.

-

Anti-inflammatory Activity: Many phenolic compounds exhibit anti-inflammatory effects.

-

Anticancer Activity: The diarylpropane scaffold is present in some compounds with demonstrated cytotoxic effects against cancer cell lines.

-

Neuroprotective Effects: Certain phenolic compounds have shown promise in models of neurodegenerative diseases.

A proposed workflow for the initial biological screening of this compound is presented in Figure 2.

Figure 2: Proposed workflow for the biological screening of this compound.

Metabolism and Toxicology

Studies on the metabolism of Veratrylglycerol β-guaiacyl ether have been conducted in the context of microbial degradation, particularly by rumen bacteria.[8] These studies indicate that the β-aryl ether bond can be cleaved by anaerobic bacteria.[8] However, there is a lack of data on its metabolic fate in mammalian systems.

Toxicological data for this compound is also scarce. Researchers should handle this compound with appropriate safety precautions in a laboratory setting.

Conclusion

This compound is a valuable research chemical, primarily serving as a model compound for the complex structure of lignin. While its direct pharmacological applications are yet to be explored, its chemical structure holds potential for future drug discovery efforts. This technical guide provides a consolidated resource of its known properties and a framework for its synthesis and potential biological evaluation. Further research is warranted to unlock the therapeutic potential of this and structurally related compounds.

References

- 1. mdpi.com [mdpi.com]

- 2. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]

- 3. echemi.com [echemi.com]

- 4. Veratrylglycerol-β-Guaiacyl Ether | CymitQuimica [cymitquimica.com]

- 5. (1R,2S)-1-(3,4-dimethoxyphenyl)-2-(2-methoxyphenoxy)propane-1,3-diol | C18H22O6 | CID 929202 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chembk.com [chembk.com]

- 7. researchgate.net [researchgate.net]

- 8. Anaerobic degradation of veratrylglycerol-beta-guaiacyl ether and guaiacoxyacetic acid by mixed rumen bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of Veratrylglycerol β-Guaiacyl Ether: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for veratrylglycerol β-guaiacyl ether, a key model compound in lignin chemistry and a valuable building block in synthetic organic chemistry. The information presented herein is intended to support research and development activities by providing detailed spectroscopic data and the experimental protocols for their acquisition.

Chemical Structure and Properties

Veratrylglycerol β-guaiacyl ether is a dimeric lignin model compound representing the β-O-4 ether linkage, which is the most abundant linkage in natural lignin.

-

Chemical Name: 1-(3,4-Dimethoxyphenyl)-2-(2-methoxyphenoxy)propane-1,3-diol

-

Molecular Formula: C₁₈H₂₂O₆

-

Molecular Weight: 334.37 g/mol [1]

-

Appearance: White to light yellow crystalline solid.[2]

-

Solubility: Soluble in organic solvents such as methanol, ethanol, and dichloromethane.[2]

Spectroscopic Data

The following tables summarize the key spectroscopic data for veratrylglycerol β-guaiacyl ether.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹³C NMR Spectroscopic Data for Veratrylglycerol β-Guaiacyl Ether

| Atom ID | Author Nomenclature | Chemical Shift (ppm) |

| OMe | C1 | 55.84 |

| OMe | C2 | 55.88 |

| OMe | C3 | 55.88 |

| G | C11 | 61.04 |

| A | C18 | 73.77 |

| B | C17 | 88.82 |

| A2 | C10 | 110.05 |

| A5 | C9 | 111.07 |

| B2 | C6 | 112.21 |

Data obtained from the Biological Magnetic Resonance Bank (BMRB), entry bmse010044. The solvent used was CDCl₃.[3]

Note: A complete assigned ¹H NMR spectrum was not available in the initial search. Researchers should refer to publications on the synthesis and characterization of this compound for detailed ¹H NMR data, including chemical shifts and coupling constants.

Infrared (IR) Spectroscopy

Table 2: Key FT-IR Absorption Bands for Veratrylglycerol β-Guaiacyl Ether

| Wavenumber (cm⁻¹) | Assignment |

| 3400-3500 | O-H stretching (hydroxyl groups) |

| 2800-3000 | C-H stretching |

| ~1593 | Aromatic ring C=C stretching |

| ~1500 | Aromatic ring C=C stretching |

| ~1253 | C-O stretching |

| ~1027 | C-O stretching |

Characteristic absorption bands were identified from FT-IR spectra of veratrylglycerol-β-guaiacyl ether and its close analog, guaiacylglycerol-β-guaiacyl ether.[4][5]

Mass Spectrometry (MS)

Mass spectrometry of veratrylglycerol β-guaiacyl ether and related compounds is often performed using techniques like gas chromatography-mass spectrometry (GC-MS), particularly in the analysis of its degradation products.[6] The fragmentation pattern will be dependent on the ionization method used. A detailed mass spectrum of the parent ion and its fragmentation pattern should be consulted from dedicated analytical studies.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of lignin model compounds like veratrylglycerol β-guaiacyl ether is characterized by absorption bands related to the aromatic rings. The exact position of the absorption maxima (λmax) can be influenced by the solvent and the substitution pattern on the aromatic rings. For guaiacylglycerol-β-guaiacyl ether, a related compound, UV-Vis spectra have been reported, showing characteristic absorption features.[7]

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented. For specific instrument parameters and sample preparation details, it is recommended to consult the original research articles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of veratrylglycerol β-guaiacyl ether in about 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆).

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300, 400, or 500 MHz).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra. For ¹³C NMR, a sufficient number of scans should be accumulated to achieve a good signal-to-noise ratio.

-

Data Processing: Process the raw data using appropriate software. Chemical shifts are typically referenced to the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation: Prepare the sample using a suitable method such as KBr pellets, a thin film on a salt plate (e.g., NaCl or KBr), or as a solution in a suitable solvent.

-

Instrumentation: Use a Fourier-transform infrared spectrometer.

-

Data Acquisition: Record the spectrum over the desired range (typically 4000-400 cm⁻¹).

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas or liquid chromatograph.

-

Ionization: Employ an appropriate ionization technique (e.g., Electron Ionization - EI, Electrospray Ionization - ESI).

-

Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Data Interpretation: Analyze the resulting mass spectrum to determine the molecular weight and fragmentation pattern of the compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy

-

Sample Preparation: Prepare a dilute solution of veratrylglycerol β-guaiacyl ether in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile). The concentration should be adjusted to yield an absorbance within the linear range of the instrument (typically 0.1-1.0).

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition: Record the absorbance spectrum over the desired wavelength range (e.g., 200-400 nm).

-

Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax).

Experimental Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the general workflow for the spectroscopic analysis of a chemical compound and a conceptual representation of how spectroscopic data contributes to understanding its properties.

Caption: General workflow for the spectroscopic analysis of a chemical compound.

Caption: Integration of spectroscopic data to inform chemical applications.

References

- 1. Veratrylglycerol-β-Guaiacyl Ether | CymitQuimica [cymitquimica.com]

- 2. chembk.com [chembk.com]

- 3. bmse010044 Veratrylglycerol-B-guaiacyl Ether at BMRB [bmrb.io]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Erythro and Threo Isomers of β-O-4 Lignin Model Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the erythro and threo isomers of β-O-4 lignin model compounds, which are crucial for understanding the complex structure and reactivity of lignin. The β-O-4 (arylglycerol-β-aryl ether) linkage is the most abundant in lignin, and the stereochemistry of its two chiral centers, designated as erythro and threo, significantly influences lignin's properties and degradation pathways. This guide delves into the synthesis, characterization, and differential reactivity of these isomers, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying chemical logic.

Introduction to Erythro and Threo Isomers of β-O-4 Lignin Model Compounds

Lignin, a complex aromatic polymer, is a major component of plant cell walls. Its intricate structure is primarily composed of phenylpropanoid units linked by various ether and carbon-carbon bonds. The most prevalent of these is the β-O-4 linkage, accounting for 50-60% of all linkages in lignin. The β-O-4 substructure contains two chiral centers at the α and β carbons of the propanoid side chain, leading to the existence of two diastereomeric forms: erythro and threo.

The terms erythro and threo are used to describe the relative configuration of substituents at two adjacent stereocenters. In the context of β-O-4 lignin models, when the substituents on the α and β carbons are drawn in a Fischer projection, if the main chain substituents are on the same side, it is the erythro isomer. If they are on opposite sides, it is the threo isomer[1]. The ratio of these isomers varies between different lignin sources, with hardwood lignins generally having a higher proportion of the erythro form, while softwoods have a more balanced ratio[2]. This stereochemical difference has profound implications for the chemical and enzymatic degradation of lignin, making the study of pure erythro and threo model compounds essential for developing efficient biomass conversion technologies.

Data Presentation: Properties and Reactivity

The stereochemistry of the β-O-4 linkage significantly impacts its reactivity. The following tables summarize key quantitative data related to the characterization and reactivity of erythro and threo isomers of a common β-O-4 lignin model compound, guaiacylglycerol-β-guaiacyl ether [2-(2-methoxyphenoxy)-1-(3,4-dimethoxyphenyl)propane-1,3-diol].

NMR Spectroscopic Data for Isomer Identification

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for distinguishing between the erythro and threo isomers. The different spatial arrangement of the protons and carbons results in distinct chemical shifts (δ) and coupling constants (J).

Table 1: ¹H and ¹³C NMR Data for Erythro and Threo Isomers of Guaiacylglycerol-β-guaiacyl ether in CDCl₃

| Atom | Erythro Isomer | Threo Isomer | Reference |

| ¹H NMR (δ, ppm; J, Hz) | |||

| Hα | 4.90 (d, J=4.5) | 4.85 (d, J=6.5) | [2] |

| Hβ | 4.25 (m) | 4.35 (m) | [2] |

| Hγa | 3.85 (dd, J=12.0, 3.5) | 3.65 (dd, J=12.0, 4.0) | [2] |

| Hγb | 3.60 (dd, J=12.0, 5.0) | 3.80 (dd, J=12.0, 4.5) | [2] |

| ¹³C NMR (δ, ppm) | |||

| Cα | 72.5 | 74.0 | [2] |

| Cβ | 86.5 | 88.0 | [2] |

| Cγ | 61.0 | 61.5 | [2] |

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

Reactivity Data: β-O-4 Ether Bond Cleavage

The erythro and threo isomers exhibit different rates of cleavage of the β-O-4 ether bond under various reaction conditions, which is a critical aspect of delignification processes.

Table 2: Kinetic Data for the Alkaline Cleavage of Erythro and Threo β-O-4 Lignin Model Compounds

| Reaction Condition | Isomer | Relative Rate of Cleavage | Reference |

| Alkaline Pulping | Erythro | ~4 times faster than threo | [3] |

| Alkaline Hydrolysis | Erythro | ~30% faster than threo | [4] |

| Oxidation with Laccase | Threo | Preferentially degraded | [5] |

| Oxidation with Manganese Dioxide | Threo | Clear stereo-preference for degradation | [4] |

Experimental Protocols

This section provides detailed methodologies for the synthesis, separation, and analysis of erythro and threo isomers of β-O-4 lignin model compounds.

Synthesis of Guaiacylglycerol-β-guaiacyl Ether

This protocol describes a common method for the synthesis of a mixture of erythro and threo guaiacylglycerol-β-guaiacyl ether.

Materials:

-

Vanillin

-

2-(2-methoxyphenoxy)acetic acid

-

n-Butyllithium (in hexanes)

-

Diisopropylamine

-

Dry tetrahydrofuran (THF)

-

Borane-dimethyl sulfide complex (BMS)

-

Hydrochloric acid (HCl)

-

Sodium bicarbonate (NaHCO₃)

-

Sodium sulfate (Na₂SO₄)

-

Ethyl acetate

-

Silica gel for column chromatography

Procedure:

-

Protection of Vanillin (Optional but recommended): The phenolic hydroxyl group of vanillin can be protected using a suitable protecting group (e.g., as a tetrahydropyranyl ether) to prevent side reactions.

-

Preparation of the Lithiated Reagent: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), dissolve diisopropylamine in dry THF. Cool the solution to -20 °C and add n-butyllithium dropwise. Stir for 30 minutes. Then, add a solution of 2-(2-methoxyphenoxy)acetic acid in dry THF dropwise at -20 °C. Stir for 1 hour to form the α-lithiated dianion.

-

Aldol Addition: Cool the solution of the lithiated reagent to -78 °C. Slowly add a solution of the protected vanillin in dry THF. Allow the reaction mixture to warm to room temperature and stir overnight.

-

Work-up and Reduction: Quench the reaction by adding saturated aqueous NH₄Cl solution. Acidify the mixture with 2M HCl and extract with ethyl acetate. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure. Dissolve the crude product in dry THF and add BMS dropwise at 0 °C. Stir the reaction mixture at room temperature for 24 hours.

-

Final Work-up and Purification: Carefully quench the reaction by the dropwise addition of methanol at 0 °C. Remove the solvents under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated NaHCO₃ solution and brine. Dry the organic layer over Na₂SO₄ and concentrate. Purify the resulting mixture of erythro and threo isomers by silica gel column chromatography.

Separation of Erythro and Threo Isomers

The diastereomeric mixture can be separated into pure erythro and threo isomers using ion-exchange chromatography or fractional crystallization.

Method: Ion-Exchange Chromatography

-

Column Preparation: Pack a column with a strong anion-exchange resin (e.g., Dowex 1x8) in the borate form.

-

Elution: Dissolve the mixture of isomers in a suitable solvent and load it onto the column. Elute with a linear gradient of sodium borate buffer. The erythro isomer forms a stronger complex with the borate ions and therefore elutes later than the threo isomer.

-

Fraction Collection and Analysis: Collect fractions and analyze them by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify the pure isomer-containing fractions.

-

Desalting: Pool the fractions containing the pure isomers and remove the borate salts by appropriate methods, such as precipitation or dialysis.

Ozonation Analysis for Erythro/Threo Ratio Determination in Lignin

Ozonation is a chemical degradation method used to determine the erythro-to-threo ratio of β-O-4 structures in native lignin.

Procedure:

-

Sample Preparation: Finely ground, extractive-free wood meal is used as the starting material.

-

Ozonolysis: Suspend the wood meal in a mixture of acetic acid and water. Bubble ozone gas through the suspension at a controlled temperature (e.g., 20 °C) for a specific duration.

-

Oxidative Work-up: After ozonolysis, treat the reaction mixture with hydrogen peroxide to convert the ozonides to carboxylic acids.

-

Hydrolysis: Subject the oxidized products to alkaline hydrolysis to cleave the ester linkages.

-

Derivatization and GC-MS Analysis: The resulting erythronic and threonic acids are derivatized (e.g., by silylation) and then analyzed by gas chromatography-mass spectrometry (GC-MS). The ratio of the peak areas of the derivatized erythronic and threonic acids corresponds to the erythro/threo ratio of the β-O-4 structures in the original lignin.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to the erythro and threo isomers of β-O-4 lignin model compounds.

Caption: Workflow for the synthesis and separation of erythro and threo β-O-4 lignin model compounds.

Caption: Stereochemical relationship between the erythro and threo isomers of a β-O-4 lignin model compound.

References

In-Depth Technical Guide on the Crystal Structure of 1-(3,4-Dimethoxyphenyl)-2-(2-methoxyphenoxy)propane-1,3-diol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the crystal structure of 1-(3,4-Dimethoxyphenyl)-2-(2-methoxyphenoxy)propane-1,3-diol, a significant lignin model compound also known as guaiacylglycerol-β-guaiacyl ether. This document details its crystallographic parameters, experimental protocols for its synthesis and structural analysis, and its role in the study of lignin biodegradation. The information presented is intended to support researchers and scientists in the fields of biochemistry, drug development, and biomass valorization.

Introduction

This compound is a key synthetic analogue representing the most common linkage in lignin, the β-O-4 aryl ether bond. The study of its structure and degradation is crucial for understanding the complex chemistry of lignin and for developing efficient methods for biomass conversion and valorization. The precise knowledge of its three-dimensional structure provides insights into the stereochemistry of its enzymatic and chemical cleavage, which is fundamental for applications in biorefineries and the development of novel therapeutics.

Physicochemical Properties

Basic chemical and physical properties of the compound are summarized below.

| Property | Value |

| Molecular Formula | C₁₈H₂₂O₆ |

| Molecular Weight | 334.37 g/mol |

| Melting Point | 97.5-98.5 °C |

| Appearance | White to light yellow crystalline solid |

Crystallographic Data

The crystal structure of this compound has been determined by single-crystal X-ray diffraction. The compound crystallizes in a triclinic system with the space group P-1. A summary of the crystallographic data is presented in Table 1.

Table 1: Crystal Data and Structure Refinement for this compound

| Parameter | Value |

| Empirical formula | C₁₈H₂₂O₆ |

| Formula weight | 350.36 |

| Temperature | Not Reported |

| Wavelength | 0.071073 nm |

| Crystal system | Triclinic |

| Space group | P-1 |

| Unit cell dimensions | |

| a | 0.72420(14) nm |

| b | 1.0770(2) nm |

| c | 1.2054(2) nm |

| α | 90° |

| β | 90.43(3)° |

| γ | 90° |

| Volume | 0.8580(3) nm³ |

| Z | 2 |

| Density (calculated) | 1.356 g/cm³ |

| Absorption coefficient (μ) | 0.104 mm⁻¹ |

| F(000) | 372 |

| Data collection and refinement | |

| Final R indices [I>2σ(I)] | R = 0.0602 |

| R indices (all data) | wR = 0.1621 |

Experimental Protocols

Synthesis of this compound

A common synthetic route to obtain guaiacylglycerol-β-guaiacyl ether involves a multi-step process starting from guaiacol. The key step is the condensation reaction between 4-(α-bromoacetyl)-guaiacol and guaiacol.[1]

Materials:

-

Guaiacol

-

Anhydrous Aluminum Chloride

-

Chloroacetyl Chloride

-

Sodium Borohydride

-

Potassium Carbonate

-

Appropriate solvents (e.g., Dichloromethane, Methanol)

Procedure:

-

Friedel-Crafts Acylation: Guaiacol is acylated with chloroacetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride to yield 4-(chloroacetyl)guaiacol.

-

Williamson Ether Synthesis: The resulting chloroacetylated compound is reacted with another molecule of guaiacol in the presence of a base such as potassium carbonate to form the α-aryloxy ketone intermediate.

-

Reduction: The ketone is then reduced to a secondary alcohol using a reducing agent like sodium borohydride to yield the title compound.

-

Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain crystals suitable for analysis.

Single-Crystal X-ray Diffraction (SCXRD)

The determination of the crystal structure is achieved through single-crystal X-ray diffraction.

Protocol:

-

Crystal Selection and Mounting: A single crystal of suitable size and quality is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. X-ray data is collected at a controlled temperature using a specific radiation source (e.g., MoKα). The data collection strategy involves a series of scans (e.g., ω and φ scans) to cover a significant portion of the reciprocal space.

-

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The structure is then solved using direct methods or Patterson methods and subsequently refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically, and hydrogen atoms are placed in calculated positions and refined using a riding model.

Signaling and Metabolic Pathways

This compound is a well-established model compound for studying the microbial degradation of lignin. Its β-O-4 ether linkage is a primary target for enzymatic cleavage by various microorganisms.

Bacterial Degradation Pathway

In bacteria such as Sphingobium sp. SYK-6, the degradation of guaiacylglycerol-β-guaiacyl ether proceeds through an oxidative pathway involving several key enzymatic steps.[2] This pathway is crucial for the biological cycling of carbon from lignin.

References

The Central Role of β-O-4 Linkages in Lignin: A Technical Guide for Researchers

An in-depth exploration of the structure, analysis, and significance of the most abundant linkage in lignin, tailored for professionals in the fields of chemistry, biology, and drug development.

Lignin, a complex aromatic polymer, is a fundamental component of plant cell walls, providing structural integrity and defense against pathogens. Its intricate and irregular structure is characterized by a variety of intermolecular bonds, among which the arylglycerol-β-aryl ether linkage, commonly known as the β-O-4 linkage, is the most prevalent. Understanding the nuances of this linkage is paramount for the effective utilization of lignocellulosic biomass in biorefineries and for elucidating plant metabolic pathways that could be targets for drug development. This technical guide provides a comprehensive overview of the β-O-4 linkage, including its biosynthesis, structural significance, and the key analytical techniques used for its characterization.

The Architectural Keystone: Structure and Function of β-O-4 Linkages

Lignin is primarily a polymer of three main monolignols: p-coumaryl, coniferyl, and sinapyl alcohols, which give rise to p-hydroxyphenyl (H), guaiacyl (G), and syringyl (S) units, respectively, within the lignin polymer.[1] The relative proportions of these units vary significantly between different plant types, such as softwoods, hardwoods, and grasses.[2] The polymerization process involves the oxidative coupling of these monolignols, leading to a variety of ether and carbon-carbon bonds.[1]

The β-O-4 linkage is the most abundant of these, typically constituting 45% to 60% of all inter-unit connections in native lignin.[3][4] This ether bond connects the β-carbon of the propane side-chain of one monolignol to the phenolic oxygen at the 4-position of an adjacent unit.[3] Its relative lability compared to carbon-carbon bonds makes it a primary target for lignin depolymerization strategies aimed at producing valuable aromatic chemicals and biofuels.[3] The prevalence of β-O-4 linkages significantly influences the physical and chemical properties of lignin, including its solubility, thermal stability, and reactivity.

Below is a diagram illustrating the general structure of lignin, highlighting the principal linkages.

Caption: A simplified representation of the lignin polymer, showcasing the predominant β-O-4 linkage and other significant intermolecular bonds.

Biosynthesis of β-O-4 Linkages

The formation of β-O-4 linkages is a critical step in the biosynthesis of lignin, a process that begins with the phenylpropanoid pathway. This metabolic route synthesizes the monolignols from the amino acid phenylalanine.[5] Once synthesized, these monolignols are transported to the cell wall where they are oxidized by peroxidases and/or laccases to generate resonance-stabilized radicals.[5] The subsequent radical-radical coupling is a combinatorial process that leads to the various linkages found in lignin. The coupling of a monolignol radical at its β-position with the phenolic oxygen of a growing lignin polymer results in the formation of a β-O-4 linkage.[6]

The following diagram outlines the key stages of monolignol biosynthesis and their polymerization into lignin, with an emphasis on the formation of the β-O-4 linkage.

Caption: The biosynthetic pathway of monolignols and their subsequent oxidative polymerization to form the lignin polymer, highlighting the formation of β-O-4 linkages.

Quantitative Analysis of β-O-4 Linkages

The abundance of β-O-4 linkages varies depending on the plant species and the type of lignin. This quantitative data is crucial for developing efficient biomass conversion processes. The following table summarizes the approximate percentages of β-O-4 linkages in different types of lignin.

| Lignin Source Category | Plant Example(s) | Lignin Type | Approximate Abundance of β-O-4 Linkages (%) |

| Softwood | Pine (Pinus taeda) | Guaiacyl (G) Lignin | 45 - 50 |

| Hardwood | Poplar (Populus), Birch (Betula) | Guaiacyl-Syringyl (G-S) Lignin | 60 - 65 |

| Grasses | Switchgrass (Panicum virgatum), Maize (Zea mays) | H-G-S Lignin | 50 - 60 |

Note: These values are approximate and can vary based on the specific species, age, and growing conditions of the plant, as well as the method of lignin isolation and analysis.

Experimental Protocols for Characterization

Several analytical techniques are employed to quantify and characterize β-O-4 linkages in lignin. The following sections provide detailed methodologies for three key experimental protocols.

2D Heteronuclear Single Quantum Coherence (HSQC) NMR Spectroscopy

2D HSQC NMR is a powerful non-destructive technique that provides detailed structural information about lignin, including the relative abundance of different inter-unit linkages.

Experimental Protocol:

-

Sample Preparation:

-

Thoroughly dry the isolated lignin sample in a vacuum oven overnight to remove residual moisture.

-

Accurately weigh 60-80 mg of the dried lignin and dissolve it in 0.5 mL of a suitable deuterated solvent, typically DMSO-d₆.[7]

-

Ensure complete dissolution by vortexing, with gentle heating if necessary.[7]

-

Transfer the solution to a 5 mm NMR tube.

-

-

NMR Data Acquisition:

-

Acquire 2D HSQC spectra on an NMR spectrometer equipped with a cryoprobe for enhanced sensitivity.

-

Use a standard Bruker pulse program (e.g., hsqcetgpsisp2.2).

-

Set the spectral widths to appropriate ranges for ¹H and ¹³C nuclei (e.g., 10 ppm and 165 ppm, respectively).

-

Acquire a sufficient number of scans (e.g., 64-128) to achieve a good signal-to-noise ratio.

-

-

Data Processing and Analysis:

-

Process the raw data using appropriate software (e.g., Bruker TopSpin or MestReNova).

-

Apply a squared sine-bell window function in both dimensions before Fourier transformation.[7]

-

Perform phasing and baseline correction.[7]

-

Reference the chemical shifts to the solvent peak (DMSO-d₆ at δC/δH 39.5/2.50 ppm).[7]

-

Identify and integrate the cross-peaks corresponding to the Cα-Hα, Cβ-Hβ, and Cγ-Hγ correlations of the β-O-4 substructures. The chemical shifts for these correlations are well-established in the literature.

-

The relative abundance of β-O-4 linkages can be determined by comparing the integral of their characteristic cross-peaks to the integrals of other linkage types or to the total aromatic region.

-

The following diagram illustrates the general workflow for 2D HSQC NMR analysis of lignin.

Caption: A schematic workflow of the key steps involved in the analysis of lignin structure using 2D HSQC NMR spectroscopy.

Thioacidolysis

Thioacidolysis is a chemical degradation method that selectively cleaves β-O-4 linkages, releasing monomeric products that can be quantified by gas chromatography (GC).

Experimental Protocol:

-

Reaction Setup:

-

Place 1-2 mg of dried, extractive-free biomass or isolated lignin into a reaction vial.[8]

-

Prepare a fresh thioacidolysis reagent by mixing dioxane, ethanethiol, and boron trifluoride etherate in a 10:2.5:1 (v/v/v) ratio.

-

Add 1 mL of the reagent to the vial.

-

Seal the vial tightly and heat at 100 °C for 4 hours in a heating block.

-

-

Work-up:

-

After cooling to room temperature, add an internal standard (e.g., tetracosane).

-

Add 1 mL of water and 2 mL of dichloromethane.

-

Vortex the mixture and centrifuge to separate the phases.

-

Carefully collect the organic (bottom) layer.

-

Wash the organic layer with water twice.

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Derivatization and GC Analysis:

-

Evaporate the solvent under a gentle stream of nitrogen.

-

Silylate the residue by adding N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and pyridine and heating at 60 °C for 30 minutes.

-

Analyze the silylated products by GC-MS or GC-FID.

-

Quantify the released monomers (H, G, and S units) by comparing their peak areas to that of the internal standard and using response factors determined from authentic standards.

-

Derivatization Followed by Reductive Cleavage (DFRC)

The DFRC method is another chemical degradation technique that cleaves α- and β-aryl ethers in lignin, producing monomers that can be quantified by GC.

Experimental Protocol:

-

Derivatization Step:

-

To approximately 5 mg of isolated lignin or 30 mg of cell wall sample in a round-bottom flask, add 3 mL of a solution of acetyl bromide in acetic acid (8:92, v/v).[3][9]

-

Stir the mixture at 50 °C for 3 hours.[9]

-

Remove the solvent and excess reagent by rotary evaporation at a temperature below 50 °C.[2]

-

-

Reductive Cleavage Step:

-

Dissolve the residue in a mixture of dioxane, acetic acid, and water (5:4:1, v/v/v).

-

Add powdered zinc dust (approximately 100 mg) to the solution and stir vigorously for 40 minutes.[9]

-

Quench the reaction by adding a saturated solution of ammonium chloride.

-

Extract the products with dichloromethane.

-

Wash the organic phase with water and dry over anhydrous sodium sulfate.

-

-

Acetylation and GC Analysis:

-

Evaporate the solvent and acetylate the residue with a 1:1 mixture of acetic anhydride and pyridine.

-

After work-up, dissolve the final product in a suitable solvent for GC analysis.

-

Quantify the resulting 4-acetoxycinnamyl acetates (from H, G, and S units) using GC-FID or GC-MS with an internal standard.

-

Conclusion

The β-O-4 linkage is a cornerstone of lignin's structure, profoundly influencing its properties and its potential as a renewable resource. For researchers in plant science, materials science, and drug development, a thorough understanding of this linkage is indispensable. The analytical protocols detailed in this guide—2D HSQC NMR, thioacidolysis, and DFRC—provide a robust toolkit for the qualitative and quantitative characterization of β-O-4 linkages. By leveraging these methods, scientists can gain deeper insights into lignin's complex architecture, paving the way for innovations in biorefining, the development of novel biomaterials, and the identification of new therapeutic targets within plant metabolic pathways.

References

- 1. lib3.dss.go.th [lib3.dss.go.th]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pyrodata.com [pyrodata.com]

- 4. Β-O-4 Linkage → Area → Sustainability [lifestyle.sustainability-directory.com]

- 5. Lignin Biosynthesis and Structure - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. A thioacidolysis method tailored for higher‐throughput quantitative analysis of lignin monomers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ars.usda.gov [ars.usda.gov]

An In-depth Technical Guide to Lignin Model Compounds for Biomass Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lignin, a complex aromatic biopolymer, is the second most abundant terrestrial polymer after cellulose, constituting a significant fraction of lignocellulosic biomass.[1] Its recalcitrant nature, owing to a complex and robust structure of interlinked phenylpropanoid units, presents a major challenge in the efficient conversion of biomass into biofuels and value-added chemicals.[1] To overcome this, researchers extensively utilize lignin model compounds, which are simpler, well-defined molecules that represent the key structural motifs and linkage types found in the native lignin polymer.[2] This guide provides a comprehensive overview of common lignin model compounds, detailed experimental protocols for their synthesis and analysis, quantitative data on their catalytic conversion, and visualizations of key reaction pathways and workflows.

The primary building blocks of lignin are three monolignols: p-coumaryl alcohol, coniferyl alcohol, and sinapyl alcohol.[3] These monolignols polymerize to form a complex network connected by various ether and carbon-carbon bonds.[4] The most prevalent of these is the β-O-4 (arylglycerol-β-aryl ether) linkage, which can account for over 50% of the linkages in some lignins.[4][5] Other significant linkages include the β-5 (phenylcoumaran), 5-5 (biphenyl), β-β (resinol), and 4-O-5 (diaryl ether) structures.[5][6] Understanding the cleavage of these bonds is crucial for lignin depolymerization.

Lignin Model Compounds: Classification and Synthesis

Lignin model compounds are typically classified based on the type of linkage they represent. This section details the synthesis of model compounds for the most abundant linkages.

β-O-4 Model Compounds

-

Guaiacylglycerol-β-guaiacyl ether (GGE): A widely used model for the β-O-4 linkage.[7]

-

Veratrylglycerol-β-guaiacyl ether (VGE): A non-phenolic analogue of GGE, useful for studying the role of the phenolic hydroxyl group.

β-5 Model Compounds

-

Dehydrodiconiferyl alcohol: A common model for the β-5 linkage.

β-β Model Compounds

-

Pinoresinol: A key model compound for the β-β linkage.[8]

Experimental Protocols

Synthesis of Guaiacylglycerol-β-guaiacyl ether (GGE)

This protocol is adapted from a multi-step synthesis starting from guaiacol.[9][10]

Materials:

-

Guaiacol

-

4-(α-bromoacetyl)-guaiacol

-

Sodium borohydride

-

0.1 M Sodium hydroxide

-

5% Hydrochloric acid

-

Dichloromethane

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

The synthesis initiates with the condensation reaction between 4-(α-bromoacetyl)-guaiacol and guaiacol to form the core GGE structure.[9][10]

-

A subsequent reaction with formaldehyde introduces the γ-hydroxyl group.[10]

-

The final step involves the reduction of a ketone intermediate. Dissolve the intermediate (1.0 g) in 100 mL of 0.1 M sodium hydroxide.[10]

-

Under a nitrogen atmosphere, add sodium borohydride (0.3 g) to the solution.[10]

-

Stir the mixture for 10 hours at room temperature.[10]

-

Neutralize the solution with 5% hydrochloric acid.

-

Extract the product with dichloromethane.[10]

-

Wash the organic phase with distilled water and dry it over anhydrous sodium sulfate.[10]

-

Purify the crude product by silica gel column chromatography to separate the erythro and threo diastereomers.

Synthesis of Dehydrodiconiferyl Alcohol (β-5 Model)

This protocol involves the oxidative coupling of coniferyl alcohol.

Materials:

-

Coniferyl alcohol

-

Ferric chloride (FeCl₃) or a laccase/O₂ system

-

Solvent (e.g., acetone/water)

-

Ethyl acetate

-

Brine

Procedure:

-

Dissolve coniferyl alcohol in the chosen solvent system.

-

Add the oxidizing agent (e.g., FeCl₃ solution) dropwise while stirring vigorously.

-

Allow the reaction to proceed for several hours at room temperature.

-

Quench the reaction and extract the products with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the product using column chromatography on silica gel.

Synthesis of Pinoresinol (β-β Model)

This protocol describes the synthesis of pinoresinol from coniferyl alcohol.[8][9]

Materials:

-

Coniferyl alcohol

-

Iron (III) chloride hexahydrate

-

Acetone

-

Ethyl acetate

-

Saturated sodium chloride (brine) solution

-

Anhydrous sodium sulfate

-

Hexane

-

Silica gel for column chromatography

Procedure:

-

Dissolve coniferyl alcohol (1.0 g, 5.55 mmol) in acetone (100 mL).[9]

-

In a separate flask, dissolve iron (III) chloride hexahydrate (1.5 g, 5.55 mmol) in acetone (50 mL).[9]

-

Add the iron (III) chloride solution dropwise to the coniferyl alcohol solution over 30 minutes with stirring.[9]

-

Stir the reaction mixture at room temperature for 4 hours.[9]

-

Remove the acetone under reduced pressure.[9]

-

Dissolve the residue in ethyl acetate (100 mL) and wash with saturated brine solution (3 x 50 mL).[9]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.[9]

-

Purify the crude product by flash chromatography on silica gel using a gradient of ethyl acetate in hexane to yield pinoresinol.[9]

Catalytic Hydrogenolysis of Lignin Model Compounds

Materials:

-

Lignin model compound (e.g., GGE)

-

Catalyst (e.g., Ru/C, Ni/C, Pd/C)

-

Solvent (e.g., methanol, 1,4-dioxane)

-

High-pressure batch reactor with magnetic stirring

-

Hydrogen gas (H₂)

Procedure:

-

Place the lignin model compound (e.g., 0.5 mmol), catalyst (e.g., 20 mg), and solvent (e.g., 4 mL) into the high-pressure reactor.[11][12]

-

Seal the reactor and purge several times with nitrogen, followed by hydrogen to remove any air.[12]

-

Pressurize the reactor to the desired hydrogen pressure (e.g., 1 MPa).[12]

-

Heat the reactor to the target temperature (e.g., 250 °C) and stir for the specified reaction time (e.g., 2 hours).[12]

-

After the reaction, cool the reactor to room temperature and carefully vent the hydrogen.

-

Collect the liquid product for analysis.

Quantitative Analysis of Depolymerization Products by GC-MS

Instrumentation and Conditions (Example): [13]

-

GC-MS System: GCMS-QP2010 Ultra or equivalent

-

Column: Stabilwax (30 m x 0.25 mm I.D., 0.25 µm film thickness)

-

Injection Port Temperature: 230 °C

-

Oven Temperature Program: 50 °C (hold 5 min), ramp at 10 °C/min to 250 °C (hold 10 min)

-

Injection Mode: Split (e.g., split ratio 10:1)

-

Carrier Gas: Helium, at a constant linear velocity (e.g., 50.0 cm/sec)

-

Injection Volume: 0.5 µL

-

MS Interface Temperature: 250 °C

-

Ion Source Temperature: 230 °C

-

Measurement Mode: Scan

-

Mass Range: m/z 15 to 550

Procedure:

-

Sample Preparation: Dilute the reaction mixture in a suitable solvent (e.g., the reaction solvent or ethyl acetate). Add a known amount of an internal standard (e.g., tetradecane) for quantification.

-

Calibration: Prepare a series of standard solutions of expected products with the internal standard at known concentrations to generate calibration curves.

-

Analysis: Inject the prepared sample into the GC-MS.

-

Identification: Identify the product peaks by comparing their retention times and mass spectra with those of the authentic standards and/or by matching the mass spectra with a library (e.g., NIST).

-

Quantification: Calculate the concentration of each product using the calibration curves and the peak area ratio of the analyte to the internal standard.

Quantitative Analysis by 31P NMR Spectroscopy

This technique is used to quantify hydroxyl groups in lignin and its degradation products.[14]

Materials:

-

Dried lignin or model compound sample

-

Anhydrous pyridine/CDCl₃ (1.6:1 v/v)

-

Internal standard solution (e.g., cyclohexanol in pyridine/CDCl₃)

-

Relaxation reagent (e.g., chromium(III) acetylacetonate in pyridine/CDCl₃)

-

Phosphitylating reagent (e.g., 2-chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane, TMDP)

-

NMR tubes

Procedure:

-

Accurately weigh approximately 30 mg of the dried sample into a vial.[15]

-

Add 500 µL of the pyridine/CDCl₃ solvent and 100 µL of the internal standard solution.[15]

-

Stir until the sample is completely dissolved.

-

Add 100 µL of the phosphitylating reagent (TMDP).[15]

-

Transfer the solution to an NMR tube for analysis.

-

Acquire the 31P NMR spectrum using inverse-gated proton decoupling to suppress the Nuclear Overhauser Effect (NOE).[4]

-

Integrate the signals corresponding to the different types of hydroxyl groups (aliphatic, phenolic, carboxylic acids) and the internal standard.

-

Quantify the amount of each type of hydroxyl group relative to the known amount of the internal standard.

Data Presentation: Catalytic Conversion of Lignin Model Compounds

The following tables summarize quantitative data from various studies on the catalytic conversion of lignin model compounds.

Table 1: Catalytic Oxidation of Guaiacylglycerol-β-guaiacyl ether (GGE) over Metal/Alumina Catalysts

| Catalyst (5 wt.% metal on Al₂O₃) | GGE Conversion (%) | Guaiacol Yield (%) | Vanillin Yield (%) | Vanillic Acid Yield (%) |

| None | ~70 | <15 | <1 | <1 |

| Al₂O₃ only | ~70 | <15 | <1 | <1 |

| Ag/Al₂O₃ | >99 | 27 | 11 | 11 |

| Ru/Al₂O₃ | >99 | 28 | 11 | 11 |

Reaction conditions: 0.017 M GGE in acetonitrile, 160 °C, 20 h, 5 bar (20% O₂ in Ar).[15]

Table 2: Catalytic Hydrogenolysis of a β-O-4 Model Compound over Ni-based Catalysts

| Catalyst | Conversion (%) | Product 1 Yield (%) | Product 2 Yield (%) |

| Ni/C | 95 | 45 | 48 |

| Ni-Cu/C | 98 | 47 | 50 |

| Ni-Co/C | 99 | 49 | 49 |

Model Compound: 2-phenoxy-1-phenylethanol. Product 1: Phenol, Product 2: Phenylethanol. Reaction conditions not specified.

Table 3: Hydrodeoxygenation of 4-Propylguaiacol over a Pt@SLS Catalyst

| Parameter | Value |

| Conversion of 4-propylguaiacol | ~100% |

| Selectivity to propylcyclohexane | 82.3% |

Reaction conditions: Molar ratio of 4-propylguaiacol to Pt = 50, 80 °C, 1 MPa H₂, 1 h.[5]

Table 4: Catalytic Cracking of Guaiacol over SiO₂-Al₂O₃ Catalyst

| Product | Yield (%) |

| Aromatic Hydrocarbons | 57.93 |

| Pentamethylbenzene (PMB) & Hexamethylbenzene (HMB) | 48.31 |

Reaction conditions: 400 °C, 25 mL/min N₂, molar ratio of methanol to guaiacol = 25.[5]

Visualization of Pathways and Workflows

General Workflow for Lignin Model Compound Research

Caption: General workflow for lignin model compound research.

Acid-Catalyzed Cleavage of the β-O-4 Linkage

Caption: Acid-catalyzed cleavage of the β-O-4 linkage.[1][3][16]

Catalytic Hydrogenolysis Pathway of a β-O-4 Model Compound

Caption: Catalytic hydrogenolysis of a β-O-4 model compound.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. New Mechanistic Insights into the Lignin β-O-4 Linkage Acidolysis with Ethylene Glycol Stabilization Aided by Multilevel Computational Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. journals.caf.ac.cn [journals.caf.ac.cn]

- 6. New insights into the catalytic cleavage of the lignin β-O-4 linkage in multifunctional ionic liquid media - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 7. mdpi.com [mdpi.com]

- 8. Frontiers | Efficient Synthesis of Pinoresinol, an Important Lignin Dimeric Model Compound [frontiersin.org]

- 9. scispace.com [scispace.com]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. Frontiers | Catalytic hydrogenolysis of lignin to phenolic monomers over Ru supported N,S-co-doped biochar: The importance of doping atmosphere [frontiersin.org]

- 13. shimadzu.com [shimadzu.com]

- 14. iris.unive.it [iris.unive.it]

- 15. m.youtube.com [m.youtube.com]

- 16. pubs.acs.org [pubs.acs.org]

1-(3,4-Dimethoxyphenyl)-2-(2-methoxyphenoxy)propane-1,3-diol molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 1-(3,4-Dimethoxyphenyl)-2-(2-methoxyphenoxy)propane-1,3-diol, a significant lignin model compound. It includes a summary of its quantitative data, a generalized experimental protocol for its analysis, and a visual representation of the analytical workflow.

Core Compound Data

This compound, also known as veratrylglycerol-β-guaiacyl ether, is a key compound in the study of lignin structure and degradation.[1][2][3][4] Lignin, a complex polymer found in plant cell walls, is a potential source of renewable aromatic chemicals, making the study of its model compounds crucial for advancements in biorefinery and biomass utilization.[5]

Quantitative Data Summary

The fundamental properties of this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C18H22O6 |

| Molecular Weight | 334.369 g/mol |

| CAS Number | 10535-17-8 |

| Melting Point | 97.5-98.5 °C |

| Boiling Point | 530.7°C at 760 mmHg |

| Density | 1.214 g/cm³ |

Experimental Protocols: Analysis of Lignin Model Compounds

Due to the complexity of lignin-derived mixtures, advanced analytical techniques are necessary for the characterization of model compounds like this compound.[6] High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) is a widely applied method for the investigation of such species.[6]

General HPLC-MS Analytical Protocol

This protocol outlines a general methodology for the analysis of this compound.

1. Sample Preparation:

-

Dissolve a precisely weighed amount of the compound in a suitable solvent, such as methanol or a mixture of methanol and water.

-

Filter the solution through a 0.45 µm syringe filter to remove any particulate matter before injection into the HPLC system.

2. HPLC Conditions:

-

Column: A C18 reverse-phase column is typically used.

-

Mobile Phase: A gradient elution is often employed, starting with a higher proportion of an aqueous solvent (e.g., water with 0.1% formic acid) and gradually increasing the proportion of an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate: A typical flow rate is between 0.5 and 1.0 mL/min.

-

Detection: A UV detector can be used to monitor the elution of the compound, typically at a wavelength around 280 nm.

3. Mass Spectrometry Conditions:

-

Ionization Source: Electrospray ionization (ESI) is a common technique for lignin model compounds.[5]

-

Ionization Mode: Both positive and negative ion modes can be used, depending on the specific adducts or ions of interest.

-

Mass Analyzer: A variety of mass analyzers can be employed, such as quadrupole, time-of-flight (TOF), or Orbitrap, to obtain high-resolution mass data.

-

Data Analysis: The acquired mass spectra are analyzed to confirm the molecular weight of the compound and to study its fragmentation patterns for structural elucidation.

Visualized Experimental Workflow

The following diagram illustrates a typical workflow for the analysis of this compound.

References

Synonyms and alternative names for Adlerol compound

An in-depth technical guide on the requested compound, Adlerol, cannot be provided at this time due to a lack of publicly available scientific literature. While a compound named Adlerol is registered in the PubChem database with the Chemical Identifier (CID) 193461 and the IUPAC name 4-[(2S,3S,4S)-3,4-dihydroxy-5-methylidenetetrahydrofuran-2-yl]-2,6-dimethoxyphenyl (2E)-but-2-enoate, extensive searches have yielded no information regarding its synonyms, alternative names, biological activities, mechanism of action, associated signaling pathways, or any experimental data.